2-Hydrazino-1,4,5,6-tetrahydropyrimidine

Beschreibung

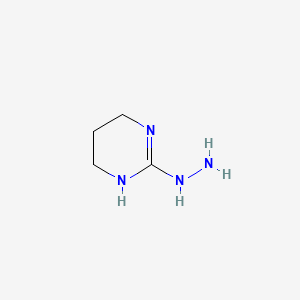

2-Hydrazino-1,4,5,6-tetrahydropyrimidine (CAS: 49541-79-9) is a bicyclic amidine derivative with a hydrazine substituent at the 2-position. Its hydroiodide salt (this compound hydroiodide) is a key intermediate in synthesizing heterocyclic compounds with pharmacological relevance . Structurally, it combines a partially saturated pyrimidine ring with a reactive hydrazine group, enabling diverse chemical modifications.

Eigenschaften

IUPAC Name |

1,4,5,6-tetrahydropyrimidin-2-ylhydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4/c5-8-4-6-2-1-3-7-4/h1-3,5H2,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBLDPFXTFBZMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=NC1)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380477 | |

| Record name | 2-hydrazino-1,4,5,6-tetrahydropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55110-65-1 | |

| Record name | 2-hydrazino-1,4,5,6-tetrahydropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vergleich Mit ähnlichen Verbindungen

Pharmacological Significance

Tetrahydropyrimidines exhibit neuromuscular blocking, cardiovascular, and antidepressant activities . 2-Hydrazino derivatives are explored for anti-inflammatory applications, showing ~46% suppression of inflammatory responses in molecular docking studies with COX enzymes .

Comparison with Structurally Similar Compounds

Reactivity and Functional Group Impact

- Hydrazino Group: Enhances nucleophilicity, enabling condensation reactions for heterocyclic libraries (e.g., triazolothienopyrimidines) . Unlike methyl or amino substituents, the hydrazine group participates in copper-catalyzed oxidative C–H functionalization, yielding hydroxylated or amidated products .

- Methyl/Amino Groups: Methyl derivatives are less reactive but serve as surfactants . Amino derivatives act as selective m1 muscarinic receptor agonists, critical for neurological applications .

Pharmacological Activities

- Anti-inflammatory Activity: 2-Hydrazino derivatives show 46% suppression of inflammatory responses, comparable to indomethacin . In contrast, 2-methyl derivatives lack direct anti-inflammatory data but are used in surface-active formulations .

- Neurological Applications: 2-Amino derivatives exhibit high selectivity for m1 receptors (EC₅₀ = 0.1 µM), making them candidates for Alzheimer’s therapy .

- Antimicrobial Potential: Rhizolotine, a natural tetrahydropyrimidine, is symbiotically controlled in Lotus nodules, suggesting ecological rather than direct pharmacological roles .

Stability and Handling

- 2-Hydrazino Derivatives: Hydroiodide salts are hygroscopic, requiring storage under inert conditions .

- 2-Methyl Derivatives : Stable at room temperature but may decompose upon prolonged exposure to light .

- Chloroethyl Derivatives : Hydrochloride salts are moisture-sensitive and require cold storage .

Q & A

Q. What are the common synthetic routes for preparing 2-hydrazino-1,4,5,6-tetrahydropyrimidine, and how do reaction conditions influence product yield and purity?

The synthesis of 2-hydrazino-tetrahydropyrimidine derivatives typically involves:

- Domino ring-opening cyclization : Activated aziridines react with α-acidic isocyanides under Lewis acid catalysis to form the tetrahydropyrimidine core in high yields (up to 84%) and stereochemical purity .

- Pd-catalyzed hydrogenation : Selective reduction of pyrimidine rings using Pd/C under hydrogen generates tetrahydropyrimidines with high regioselectivity .

- Condensation reactions : Diamines react with carbonyl compounds or amidines, though this method may require optimization to avoid side reactions (e.g., over-reduction or polymerization) .

Key factors : Solvent polarity, catalyst loading (e.g., 5 mol% Pd), and temperature (e.g., 80°C for hydrogenation) critically affect yield and purity.

Q. How can the structural integrity of 2-hydrazino-tetrahydropyrimidine derivatives be validated during synthesis?

Q. What are the typical reactivity patterns of 2-hydrazino-tetrahydropyrimidine in oxidation and reduction reactions?

- Oxidation : Hydrogen peroxide or O₂/copper catalysts convert the hydrazino group to diazenes or nitriles, useful for generating bioactive intermediates .

- Reduction : Sodium borohydride selectively reduces the C=N bond in the tetrahydropyrimidine ring, yielding saturated amines for further functionalization .

Note : Over-oxidation can lead to ring-opening products, necessitating controlled stoichiometry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the anti-tumor activity of 2-hydrazino-tetrahydropyrimidine derivatives?

- Key modifications :

- Methodology :

Table 1 : SAR of select derivatives (adapted from ):

| Substituent (R) | IC₅₀ (μM, A459) | IC₅₀ (μM, MDA-MB-231) |

|---|---|---|

| 5,6-Dibromoindole | 0.12 | 0.09 |

| 1-Methoxyindole | 0.45 | 0.33 |

| Unsubstituted | >10 | >10 |

Q. What strategies address contradictions in reported biological activities of 2-hydrazino-tetrahydropyrimidine derivatives?

- Systematic variation : Test derivatives with incremental structural changes (e.g., substituent position, ring saturation) to isolate pharmacophores .

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize inter-lab variability .

- Meta-analysis : Compare datasets across studies using tools like RevMan to identify outliers or confounding factors .

Q. How can computational methods predict thermodynamic properties of 2-hydrazino-tetrahydropyrimidine derivatives lacking experimental data?

- Group-additivity models : Estimate ideal-gas enthalpies of formation (ΔH°f) using parameters for N-(Cb)(CO) groups (-81.5 kJ/mol) and ring corrections, though uncertainties arise for unsaturated rings .

- DFT calculations : B3LYP/6-31G* simulations provide ΔH°f and Gibbs free energy values, validated against sparse experimental data (e.g., DSC/TGA for thermal stability) .

Q. What catalytic systems enable C–H functionalization of 2-hydrazino-tetrahydropyrimidine for drug discovery?

- Copper catalysis : Cu(OAc)₂ mediates ortho-hydroxylation or amidation of aryl-tetrahydropyrimidine derivatives under O₂, with the hydrazino group acting as a directing moiety .

- Limitations : Methylation of the pyrimidine nitrogen or substitution with imidazole abolishes reactivity, highlighting the need for precise steric/electronic tuning .

Q. How can researchers leverage multicomponent reactions (MCRs) to diversify 2-hydrazino-tetrahydropyrimidine libraries?

Q. Methodological Challenges and Solutions

Q. Handling incomplete thermodynamic data for 2-hydrazino-tetrahydropyrimidine derivatives

- Workaround : Use analog compounds (e.g., 1,4,5,6-tetrahydropyrimidine) as reference points for group-additivity estimations, adjusting for substituent effects .

Q. Ensuring reproducibility in synthetic protocols

- Best practices :

- Document solvent drying methods (e.g., molecular sieves for THF).

- Standardize catalyst activation (e.g., flame-drying glassware for Pd reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.